4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
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Properties
IUPAC Name |
4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c1-2-15-22-13-4-3-11(7-14(13)27-15)17(26)23-5-6-24(16(25)10-23)18-20-8-12(19)9-21-18/h3-4,7-9H,2,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFFHPMEPWKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic derivative that combines elements of benzothiazole and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the coupling of 2-ethyl-1,3-benzothiazole derivatives with piperazine and fluoropyrimidine moieties. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing its efficacy.
Biological Activity Overview
The biological activities of benzothiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects including:
- Antiviral Activity : Benzothiazole derivatives have shown significant antiviral properties, particularly against viruses such as Hepatitis C and Influenza A. The compound is hypothesized to inhibit viral replication through interference with viral polymerases or other critical viral proteins .
- Antitumor Activity : Compounds containing benzothiazole structures have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that they may induce apoptosis in tumor cells by interacting with DNA or inhibiting key enzymes involved in cell proliferation .
- Antimicrobial Properties : Research has indicated that benzothiazole derivatives exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Viral Replication : The compound may inhibit the activity of viral polymerases, thereby preventing the replication of RNA viruses.
- DNA Interaction : Similar to other benzothiazole derivatives, it may bind to DNA, leading to the inhibition of DNA-dependent enzymes.
- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives:
- Antiviral Studies : In vitro assays demonstrated that certain benzothiazole derivatives could reduce viral load significantly in infected cell cultures. For instance, a derivative with a similar structure showed an EC50 value ranging from 7 to 25 μM against Influenza A virus .
- Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) showing IC50 values below 30 μM, indicating potent antitumor activity .
Data Tables
Q & A
Q. What are the validated methods for synthesizing this compound with high purity?
- Methodological Answer : A two-step synthesis is recommended:
Coupling Reaction : React 2-ethyl-1,3-benzothiazole-6-carboxylic acid with 1-(5-fluoropyrimidin-2-yl)piperazin-2-one using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen. Monitor reaction completion via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (8:2) to achieve >98% purity. Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines, verified by GC-MS .
Q. How to resolve discrepancies in crystallographic data for this compound?
- Import X-ray diffraction data (e.g., from a STOE IPDS 2 diffractometer) and apply absorption correction via integration (X-RED32).
- Refine with SHELXL using full-matrix least-squares on . Validate geometric parameters (bond lengths, angles) against comparable piperazinone derivatives (e.g., , for triclinic systems) .
Advanced Research Questions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Adopt a split-split-plot design :
- Main Plot : Vary substituents on the benzothiazole ring (e.g., ethyl vs. methyl groups).
- Subplot : Modify the fluoropyrimidine moiety (e.g., 5-fluoro vs. 6-fluoro analogs).
- Sub-subplot : Test biological activity across multiple assays (e.g., enzyme inhibition, cytotoxicity). Use four replicates per condition and analyze via ANOVA with Tukey’s post hoc test ().
Q. How to assess environmental fate and transformation pathways of this compound?
- Methodological Answer : Follow Project INCHEMBIOL’s framework :
- Laboratory Study : Measure (octanol-water partitioning) via shake-flask method and photostability under UV light (λ = 254 nm).
- Biotic Transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor degradation via LC-QTOF-MS. Identify metabolites using fragmentation patterns (e.g., loss of CO from the benzothiazole carbonyl group).
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
